2-[(3-Methylphenyl)methoxy]propanoic acid
Overview
Description
“2-[(3-Methylphenyl)methoxy]propanoic acid” is a carboxylic acid building block . It has a molecular weight of 194.23 .
Synthesis Analysis
This compound can be prepared by the catalytic (palladium on charcoal) reduction of its corresponding unsaturated acid with H2 .Molecular Structure Analysis
The IUPAC name for this compound is 2-((3-methylbenzyl)oxy)propanoic acid . The InChI code is 1S/C11H14O3/c1-8-4-3-5-10(6-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) .Chemical Reactions Analysis
As a carboxylic acid building block, it participates in the synthesis of 2-methyl-3-phenylpropanol .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Enantioseparation in Chromatography
A study by Jin, Bao, Sun, and Tong (2020) demonstrated the successful enantioseparation of 2-(3-Methylphenyl)propanic acid using countercurrent chromatography. This method utilized hydroxypropyl-β-cyclodextrin as a chiral selector, showing significant enantioseparation factors and high recovery and purity rates for the enantiomers. Such separation techniques are crucial in the study and application of chiral compounds in various fields, including pharmaceuticals and materials science (Yang Jin, Honglei Bao, Wenyu Sun, Shengqiang Tong, 2020).
Photochemical Synthesis
Research by Álvaro, García, Iborra, Miranda, and Primo (1987) explored new photochemical approaches to synthesize chromones. This study involved the irradiation of esters, including those derived from 2-butynoic, propynoic, 3-(ethylenedioxy)butanoic, 3,3-dimethoxypropanoic, and 3-oxobutanoic acids. The photorearrangement of these esters, leading to photo-Fries products, highlights the potential for innovative synthetic routes in organic chemistry (M. Álvaro, H. García, S. Iborra, M. Miranda, J. Primo, 1987).
Electrochemical Hydrogenation
Korotaeva, Rubinskaya, Rybakova, and Gultyai (2011) utilized electrosynthesis for double bond hydrogenation in 3-(methoxyphenyl)propenoic acids. This research showed that electrochemical hydrogenation can be successfully used to produce 3-(methoxyphenyl)propanoic acids with high yield. Such methods are important in industrial and synthetic chemistry for creating specific molecular structures (L. Korotaeva, T. Rubinskaya, I. A. Rybakova, V. P. Gultyai, 2011).
Organic Synthesis and Biochemistry
Research in organic synthesis and biochemistry also utilizes derivatives of 2-[(3-Methylphenyl)methoxy]propanoic acid. Studies have explored the synthesis of various organic compounds, including α-Aminochalkones, and have investigated the chemical interactions and processes involved in these syntheses. These studies contribute significantly to the field of organic chemistry, providing insights into complex chemical reactions and the synthesis of novel compounds (L. Reichel, P. Pritze, 1974).
Safety and Hazards
properties
IUPAC Name |
2-[(3-methylphenyl)methoxy]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-4-3-5-10(6-8)7-14-9(2)11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAISAARVZQEHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Methylphenyl)methoxy]propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.